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Compound of Interest

Compound Name: 6-Bromo-7-fluoroquinazolin-4-OL

Cat. No.: B1451150

An In-depth Technical Guide: 6-Bromo-7-fluoroquinazolin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 6-Bromo-7-fluoroquinazolin-4-ol,
a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The
quinazolinone core is a privileged scaffold found in numerous biologically active molecules, and
the specific halogenation pattern of this derivative offers unique opportunities for synthetic
diversification. This document details the compound's core chemical identity, including its
structure and IUPAC nomenclature, explores a logical synthetic pathway, and elucidates its
critical role as a versatile building block in the development of novel therapeutics, particularly
through palladium-catalyzed cross-coupling reactions.

Core Chemical Identity

A precise understanding of a compound's structure and properties is fundamental to its
application in research and development. This section delineates the essential chemical
characteristics of 6-Bromo-7-fluoroquinazolin-4-ol.

IUPAC Nomenclature and Tautomerism

The systematic IUPAC name for this compound is 6-bromo-7-fluoro-3H-quinazolin-4-one.[1][2]
It is important to recognize that this compound exists in a tautomeric equilibrium with its enol
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form, 6-bromo-7-fluoroquinazolin-4-ol. The keto form (quinazolin-4-one) is generally the
more stable and prevalent tautomer in solid and solution phases. For clarity and accuracy, this
guide will primarily use the quinazolin-4-one nomenclature, while acknowledging the potential
reactivity of the -ol tautomer.

Tautomeric Equilibrium:
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Caption: Keto-enol tautomerism of the title compound.

Chemical Structure and Key Features

The molecular structure consists of a bicyclic quinazoline core. The key functional groups that
dictate its reactivity and utility are:

e Abromine atom at the 6-position.
e Afluorine atom at the 7-position.
e A hydroxyl group at the 4-position (in the enol form) or a carbonyl group (in the keto form).

The bromine atom is particularly significant as it provides a reactive handle for introducing
molecular diversity through various metal-catalyzed cross-coupling reactions.[3]

Caption: Annotated chemical structure of 6-Bromo-7-fluoro-3H-quinazolin-4-one.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties is presented below. These values are
critical for experimental design, including solvent selection, reaction monitoring, and compound
storage.
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Property Value Source

CAS Number 950577-02-3 [4][5][6]

Molecular Formula CsHaBrFN20 [1]14]

Molecular Weight 243.03 g/mol [4]
White to off-white solid powder

Appearance , [3]
(predicted)

Sealed in a dry environment at
Storage [4]
room temperature

C1=C2C(=CC(=C1Br)F)N=CN
SMILES [1]
C2=0

KBQBBYPXSOKJEI-
InChlKey [1]
UHFFFAOYSA-N

Predicted XlogP 15 [1]

Synthesis and Mechanistic Rationale

The synthesis of quinazolinone derivatives is well-established in organic chemistry. A common
and reliable method involves the cyclization of an appropriately substituted anthranilic acid
derivative.[3]

Retrosynthetic Analysis and Precursor Selection

A logical retrosynthetic approach identifies 2-amino-5-bromo-4-fluorobenzoic acid as the key
starting material. The quinazolinone ring can be formed in a one-pot reaction using formamide,
which serves as both the solvent and the source for the additional carbon and nitrogen atoms
required to complete the heterocyclic ring.

Proposed Synthetic Protocol: Cyclization of Substituted
Anthranilic Acid

This protocol describes a robust method for synthesizing 6-Bromo-7-fluoro-3H-quinazolin-4-
one.
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Materials:

2-amino-5-bromo-4-fluorobenzoic acid

Formamide

Deionized water

Ethanol

Procedure:

Combine 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) and formamide (10-15 volumes) in
a round-bottom flask equipped with a reflux condenser.

Heat the reaction mixture to 150-160 °C with stirring.

o Rationale: High temperature is required to drive the condensation and subsequent
cyclization reaction, overcoming the activation energy for ring closure.

Maintain the temperature and monitor the reaction progress using Thin Layer
Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

Cool the reaction mixture to room temperature.

Pour the cooled mixture into a beaker of cold deionized water with stirring. A precipitate will
form.

o Rationale: The product is insoluble in water, causing it to precipitate out while the excess
formamide and other water-soluble impurities remain in the aqueous phase.

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with
deionized water.

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water
mixture, to yield the purified 6-Bromo-7-fluoro-3H-quinazolin-4-one.

Dry the final product under vacuum.
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Workflow Visualization: Synthesis

Caption: Synthetic workflow for 6-Bromo-7-fluoro-3H-quinazolin-4-one.

Applications in Medicinal Chemistry and Drug
Development
The Quinazolinone Scaffold: A Privileged Structure

The quinazolinone ring system is considered a "privileged scaffold" in medicinal chemistry due
to its ability to bind to a wide range of biological targets. Derivatives have shown a broad
spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
[7] This makes 6-Bromo-7-fluoroquinazolin-4-ol a valuable starting point for developing new
chemical entities (NCESs).[3]

Role as a Versatile Synthetic Intermediate

The primary utility of this compound lies in its role as a synthetic intermediate. The bromine
atom at the C6 position is strategically placed for modification via palladium-catalyzed cross-
coupling reactions, such as:

e Suzuki Coupling: To form new carbon-carbon bonds with boronic acids/esters.
e Sonogashira Coupling: To introduce alkyne moieties.
e Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

These reactions allow for the systematic synthesis of compound libraries to perform structure-
activity relationship (SAR) studies, a cornerstone of modern drug discovery.[3]

Case Study: Application in a Suzuki Cross-Coupling
Reaction

This protocol provides a representative example of how 6-Bromo-7-fluoroquinazolin-4-ol can
be used as a substrate in a Suzuki coupling reaction to generate a more complex derivative.

Objective: To synthesize 6-Aryl-7-fluoro-3H-quinazolin-4-one.
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Materials:

6-Bromo-7-fluoro-3H-quinazolin-4-one (1.0 eq)
Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPhs)s, 0.05 eq)
Base (e.g., K2COs or Cs2CO0s, 2.0 eq)

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

To a reaction vessel, add 6-Bromo-7-fluoro-3H-quinazolin-4-one, the arylboronic acid, and
the base.

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

o Rationale: The palladium catalyst is sensitive to oxygen, and removing it prevents catalyst
deactivation and ensures efficient catalytic cycling.

Add the degassed solvent mixture, followed by the palladium catalyst.

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as
monitored by TLC or LC-MS).

Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude residue by column chromatography to isolate the desired 6-Aryl-7-fluoro-3H-
quinazolin-4-one product.

Workflow Visualization: Suzuki Coupling Application
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Caption: General workflow for a Suzuki cross-coupling reaction.

Conclusion
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6-Bromo-7-fluoroquinazolin-4-ol is a high-value chemical intermediate with significant
potential in the field of drug discovery. Its quinazolinone core provides a proven
pharmacophore, while the strategically placed bromine and fluorine atoms offer fine-tuning of
electronic properties and a robust handle for synthetic diversification. The synthetic and
application protocols detailed in this guide underscore its utility as a foundational building block
for creating novel and complex molecules with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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